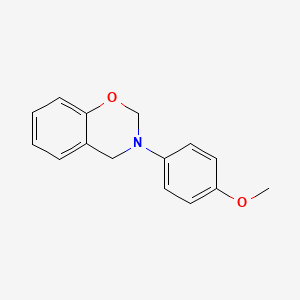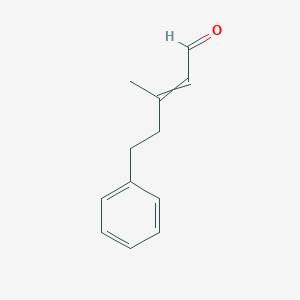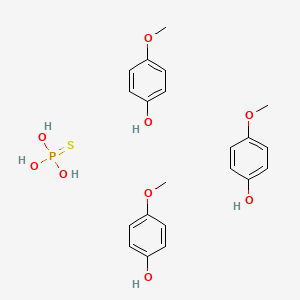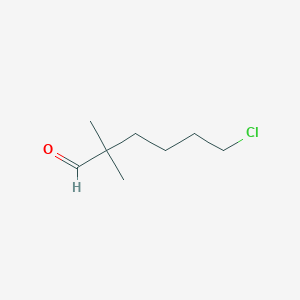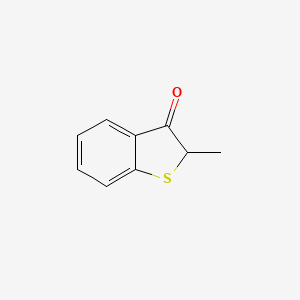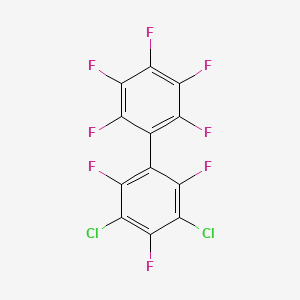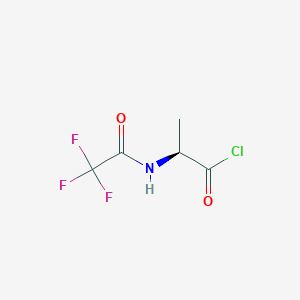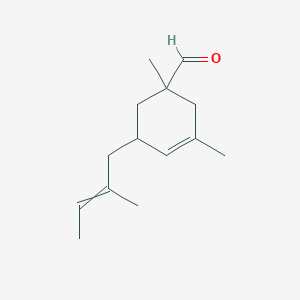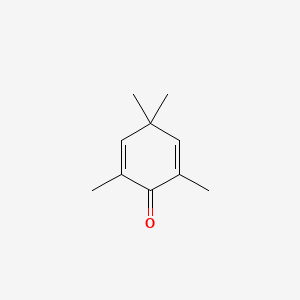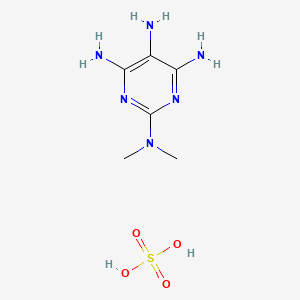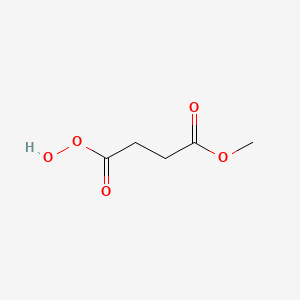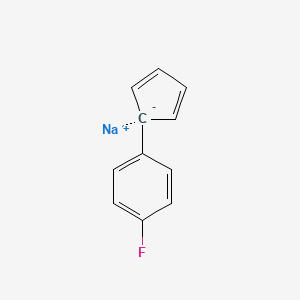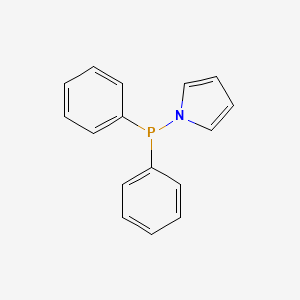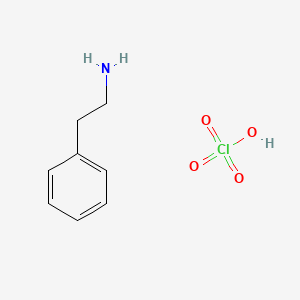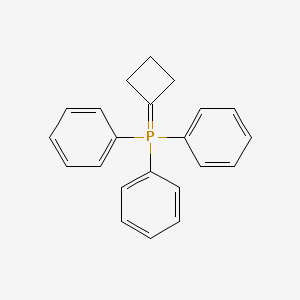
Phosphorane, cyclobutylidenetriphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorane, cyclobutylidenetriphenyl- is a compound with the molecular formula C22H21P. It is a member of the phosphorane family, which are organophosphorus compounds characterized by pentavalent phosphorus atoms. These compounds are known for their unique structural and chemical properties, making them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorane, cyclobutylidenetriphenyl- typically involves the reaction of triphenylphosphine with cyclobutylidene compounds under controlled conditions. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone to form the desired phosphorane. The reaction conditions often include the use of strong bases such as butyl lithium to facilitate the formation of the ylide intermediate .
Industrial Production Methods
Industrial production of phosphorane, cyclobutylidenetriphenyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .
化学反应分析
Types of Reactions
Phosphorane, cyclobutylidenetriphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane back to its phosphine precursor.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes. These products have distinct chemical properties and can be further utilized in various applications .
科学研究应用
Phosphorane, cyclobutylidenetriphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties .
作用机制
The mechanism of action of phosphorane, cyclobutylidenetriphenyl- involves its ability to form stable ylides, which can then react with various electrophiles. In the Wittig reaction, the ylide formed from the phosphorane reacts with aldehydes or ketones to produce alkenes. This reaction proceeds through the formation of a betaine intermediate and a four-membered oxaphosphetane ring, which then decomposes to yield the final alkene product .
相似化合物的比较
Phosphorane, cyclobutylidenetriphenyl- can be compared with other similar compounds such as:
Methylenetriphenylphosphorane (Ph3P=CH2): Used in the Wittig reaction to form alkenes.
Pentaphenylphosphorane (Ph5P): Known for its stability and unique structural properties.
Pentaalkoxyphosphoranes: Commonly used in organic synthesis due to their reactivity.
Phosphorane, cyclobutylidenetriphenyl- stands out due to its specific structural features and reactivity, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
53213-06-2 |
|---|---|
分子式 |
C22H21P |
分子量 |
316.4 g/mol |
IUPAC 名称 |
cyclobutylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H21P/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 |
InChI 键 |
ZODDXDYBPAQFMT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


